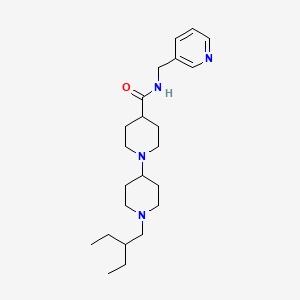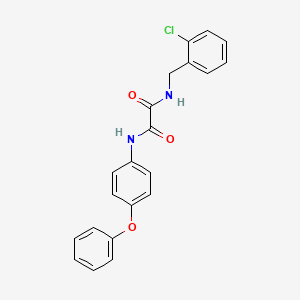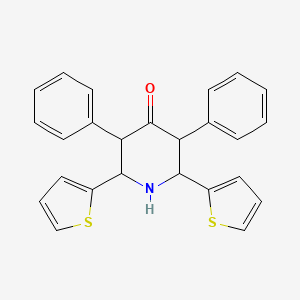![molecular formula C24H18BrNO2 B5206368 2-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5206368.png)
2-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family of compounds and has been found to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide is not fully understood. However, it has been suggested that this compound may act through the inhibition of certain enzymes or proteins involved in the development of various diseases. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the development of inflammation. In addition, this compound has been found to inhibit the activity of certain proteins involved in the development of cancer.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis. In addition, this compound has been found to have antioxidant properties, which may be useful in the prevention of various diseases. This compound has also been found to have anticancer properties, which may be useful in the development of new cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide in lab experiments is its high yield and purity. This compound is also relatively easy to synthesize, which makes it a useful compound for scientific research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to have toxic effects on certain cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide. One potential area of research is the development of new drugs based on this compound. This compound has been found to have potential applications in the treatment of various diseases, and further research may lead to the development of new drugs with improved efficacy and reduced side effects. Another potential area of research is the investigation of the mechanism of action of this compound. Further research may lead to a better understanding of how this compound works and how it can be used to develop new treatments for various diseases.
Méthodes De Synthèse
The synthesis of 2-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide involves the reaction of 2-hydroxy-1-naphthaldehyde and benzylamine in the presence of bromine. The reaction proceeds through a condensation reaction to form the desired product. The yield of this reaction is typically high, and the purity of the product can be easily confirmed through analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
2-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In addition, this compound has been found to have potential applications in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
2-bromo-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNO2/c25-20-13-7-6-12-19(20)24(28)26-23(17-9-2-1-3-10-17)22-18-11-5-4-8-16(18)14-15-21(22)27/h1-15,23,27H,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMKZQDOMZFSRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(5-chloro-2-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5206293.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5206295.png)
![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5206307.png)

![5-({[3-(4-ethylphenoxy)propyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5206327.png)


![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(methylthio)propyl]propanamide](/img/structure/B5206341.png)

![7-(4-bromophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5206354.png)
![4-({[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5206379.png)
![methyl 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5206386.png)